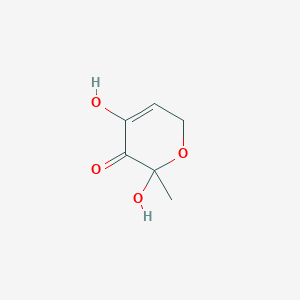acetate CAS No. 142229-69-4](/img/structure/B12548326.png)
Ethyl [(chlorosulfanyl)(cyclopropyl)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is an organic compound with the molecular formula C7H10ClNO3S It is a complex molecule featuring a cyclopropyl group, a chlorosulfanyl group, and an oxoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of cyclopropylamine with chlorosulfonyl isocyanate to form an intermediate, which is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the integration of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require mild bases like triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a conformational restrictor, enhancing the compound’s binding affinity and specificity. The chlorosulfanyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or modification .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl oxalyl chloride
- Cyclopropylamine
- Chlorosulfonyl isocyanate
Uniqueness
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, sets it apart from other similar compounds, providing enhanced stability and specificity in its interactions .
This detailed overview highlights the significance of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate in various fields and underscores its potential for future research and applications
Propiedades
Número CAS |
142229-69-4 |
|---|---|
Fórmula molecular |
C7H10ClNO3S |
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
ethyl 2-[chlorosulfanyl(cyclopropyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C7H10ClNO3S/c1-2-12-7(11)6(10)9(13-8)5-3-4-5/h5H,2-4H2,1H3 |
Clave InChI |
NRJVNCROCPKORJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)N(C1CC1)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


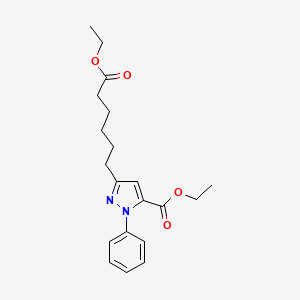
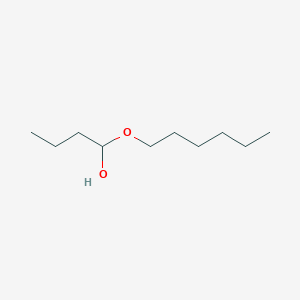
silane](/img/structure/B12548260.png)

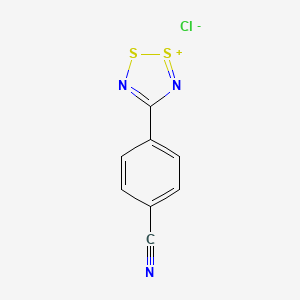

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
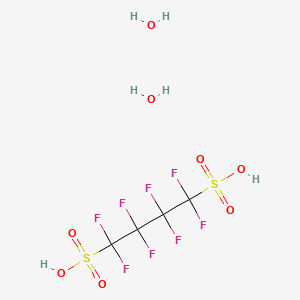
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

